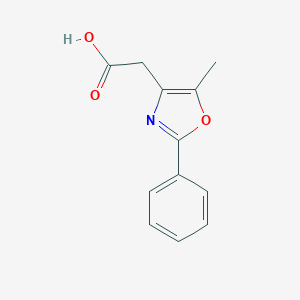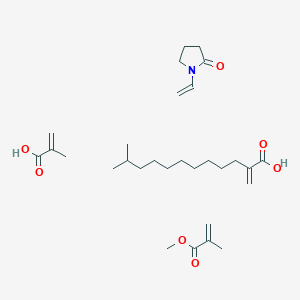
Melatonin-d4
Descripción general
Descripción
Melatonin-d4, also known as N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,1,2,2-d4-acetamide, is a deuterated form of melatonin. Melatonin is a naturally occurring hormone produced by the pineal gland in the brain, primarily responsible for regulating sleep-wake cycles. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of melatonin due to its stability and distinguishable mass spectrometric properties .
Mecanismo De Acción
Target of Action
Melatonin-d4, a derivative of melatonin, primarily targets melatonin receptors, including the MT1, MT2, and MT3 subtypes . These receptors are predominantly expressed in many mammalian organs . Melatonin also binds to the Retinoid-related Orphan nuclear hormone receptor family (RZR/ROR), which is involved in the synthesis of IL-2 and IL-6 by mononuclear cells .
Mode of Action
This compound interacts with its targets primarily through binding and activation. It binds to melatonin receptor type 1A, which then acts on adenylate cyclase, leading to the inhibition of a cAMP signal transduction pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a crucial role in the regulation of sleep-wake cycle by chemically causing drowsiness and lowering the body temperature . It is also implicated in the regulation of mood, learning and memory, immune activity, dreaming, fertility, and reproduction . This compound acts as an antioxidant, scavenging excessive free radicals generated in the body . It also upregulates antioxidant enzymes such as glutathione peroxidase, superoxide dismutases, and catalase .
Pharmacokinetics
The pharmacokinetics of this compound is similar to that of melatonin. After oral administration, the time to reach maximal plasma concentration (Tmax) is approximately 50 minutes, and the elimination half-life (T1/2) is around 45 minutes . The bioavailability of oral melatonin ranges from 9 to 33% . The clearance (Cl) and volume of distribution (VD) vary extensively between studies .
Result of Action
The molecular and cellular effects of this compound action are extensive. It acts as a powerful antioxidant that protects lipids, proteins, and DNA against oxidative damage . It also upregulates antioxidant enzymes in the cells, protects mitochondrial membrane phospholipids, especially cardiolipin, from oxidation, thus preserving the integrity of the membranes . It affects the mitochondrial membrane potential, stimulates the activity of respiratory chain enzymes, and decreases the opening of the mitochondrial permeability transition pore and cytochrome c release .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. Its synthesis and secretion are suppressed by light and enhanced by darkness . Overexposure to artificial blue light can lead to a “darkness deficiency”, reducing melatonin secretion . Other factors such as age, caffeine, smoking, oral contraceptives, feeding status, and certain medications like fluvoxamine can also affect the pharmacokinetics of melatonin .
Análisis Bioquímico
Biochemical Properties
Melatonin-d4, like melatonin, is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Melatonin has a free radical scavenger, anti-inflammatory, and antioxidant effects . It scavenges reactive oxygen and nitrogen species and increases antioxidant defenses, thus preventing tissue damage .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects the insulin secretory activity of the pancreatic beta cell, hepatic glucose metabolism, and insulin sensitivity . Melatonin acts on cellular homeostasis by regulating the main molecular mechanisms that sustain life and control death, such as synthesis and degradation of protein, energy supply, and pathways which trigger death to remove the defective cell or any microorganism from the tissues .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to membrane (MLT1A and MLT1B) or nuclear receptors (RZR/RORα) . Through α1B-D4 and β1-D4 receptor heteromers, dopamine inhibits adrenergic receptor signaling and blocks the synthesis of melatonin induced by adrenergic receptor ligands .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The generation of d4-n-acetylserotonin and d4-melatonin was observed by mass spectrometry, indicating that mitochondria can indeed synthesize melatonin if the serotonin precursor is available .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, melatonin treatment significantly abolished the effects of LPS and reduced NF-κB in the cortex and the hippocampus, both effects resulting in an improvement of depressive-like behaviors .
Metabolic Pathways
This compound is involved in several metabolic pathways. Melatonin is an endogenous hormone derived from tryptophan that is mainly released from the pineal gland in the dark . It controls various physiologic processes, including circadian rhythms, mood regulation, anxiety, sleep, appetite, immune responses, and cardiac functions .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After oral administration of melatonin, the plasma concentration of melatonin metabolites in Abcg2−/− mice was between 1.5 and 6-fold higher compared to the wild-type mice .
Subcellular Localization
The subcellular localization of this compound affects its activity or function. The separate subcellular sites of localization for biosynthesis of melatonin may be beneficial for its efficient control . The secretion of the melatonin is controlled by enzyme hydroxyindole-O-methyltransferase (HIOMT), also referred as acetyl-serotonin-methyltransferase (ASMT) which indirectly is controlled by the light/dark cycle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Melatonin-d4 involves the incorporation of deuterium atoms into the melatonin molecule. One common method is the deuterium exchange reaction, where melatonin is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. For example, melatonin can be reacted with deuterated acetic anhydride in the presence of a deuterated base to achieve the desired deuteration .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the deuterium content and purity .
Análisis De Reacciones Químicas
Types of Reactions
Melatonin-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and hydroxyl radicals.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: AFMK and other hydroxylated derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted this compound derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Melatonin-d4 is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Pharmacokinetics and Metabolism: Used to study the absorption, distribution, metabolism, and excretion of melatonin in biological systems.
Sleep Disorders: Research on the effects of this compound in treating sleep disorders such as insomnia and jet lag.
Antioxidant Studies: Investigating the antioxidant properties of this compound and its role in scavenging free radicals.
Neuroprotection: Studies on the neuroprotective effects of this compound in neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Cancer Research: Exploring the potential anticancer properties of this compound and its mechanisms of action in inhibiting tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
Melatonin: The non-deuterated form of melatonin, widely studied for its role in sleep regulation and antioxidant properties.
N-Acetylserotonin: A precursor to melatonin with similar biological functions.
Agomelatine: A synthetic melatonin receptor agonist used in the treatment of depression.
Uniqueness of Melatonin-d4
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms enhances the stability of the compound and allows for precise tracking in mass spectrometric analyses. This makes this compound an invaluable tool in pharmacokinetic studies and metabolic research, providing insights that are not easily achievable with non-deuterated compounds .
Propiedades
IUPAC Name |
N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLFMBDRBRZALE-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493915 | |
| Record name | N-[2-(5-Methoxy-1H-indol-3-yl)(~2~H_4_)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66521-38-8 | |
| Record name | N-[2-(5-Methoxy-1H-indol-3-yl)(~2~H_4_)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of melatonin-d4 in studying melatonin levels?
A1: this compound serves as an internal standard in liquid chromatography–mass spectrometry (LC-MS/MS) methods to quantify melatonin levels in biological samples like plasma and saliva [, ]. As a deuterated form of melatonin, this compound possesses similar chemical properties to melatonin but differs in mass, allowing researchers to differentiate and accurately quantify both compounds in a sample.
Q2: How does LC-MS/MS using this compound contribute to understanding circadian rhythm disorders?
A2: By utilizing this compound as an internal standard, researchers developed an LC-MS/MS method to accurately measure melatonin concentrations in plasma and saliva []. This method enables the determination of dim light melatonin onset (DLMO), a crucial marker for assessing circadian rhythm. This advancement allows for improved diagnosis and monitoring of circadian rhythm disorders in clinical practice.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

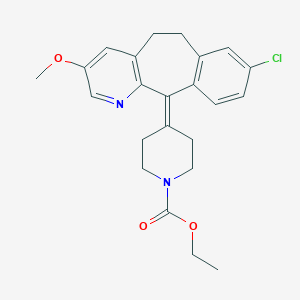
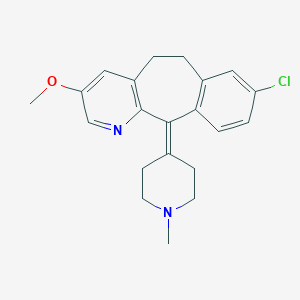
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
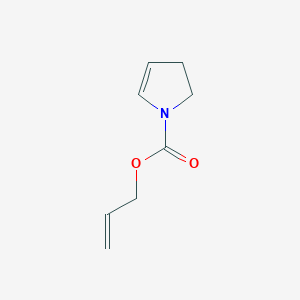
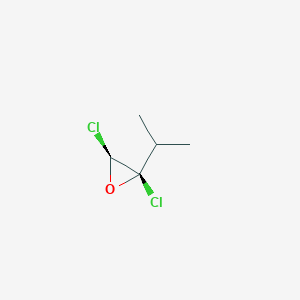
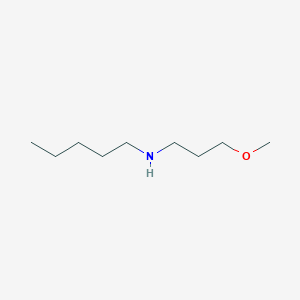

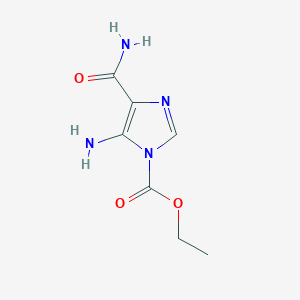
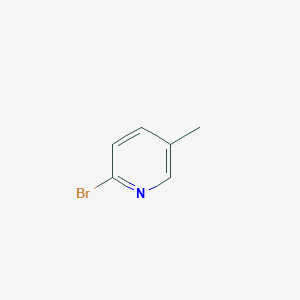
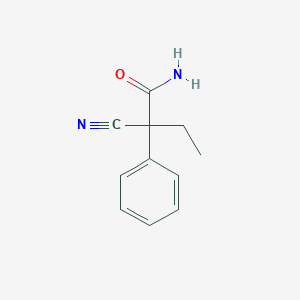

![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)
